N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This unannotated thioacetamide building block fills a critical gap for fragment-based screening and virtual validation workflows. Its geminal difuran-ethyl motif provides a V-shaped aromatic topology for probing bifurcated binding pockets, while the thioether bridge enables controlled oxidation to sulfoxide/sulfone for hit-to-lead optimization. • Unique 3-component architecture: difuran-ethyl terminus + acetamide linker + 4-fluorophenylthio tail. • Predicted LogP 3.56 - optimal for cell permeability; MW 345.4 bridges fragment-like to lead-like space. • Purity typically ≥95%. Order now for immediate global dispatch to support your structure-activity relationship studies.

Molecular Formula C18H16FNO3S
Molecular Weight 345.39
CAS No. 2191267-00-0
Cat. No. B2773030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
CAS2191267-00-0
Molecular FormulaC18H16FNO3S
Molecular Weight345.39
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CO3
InChIInChI=1S/C18H16FNO3S/c19-13-5-7-14(8-6-13)24-12-18(21)20-11-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21)
InChIKeyUEFICKZIBPVTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide Physicochemical Profile


N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 2191267-00-0) is a synthetic thioacetamide derivative bearing a geminal difuran-ethyl motif and a 4-fluorophenylthio moiety. Its molecular formula is C18H16FNO3S with a molecular weight of 345.4 g/mol . According to the ZINC database, the predicted LogP is 3.56, and the compound contains 4 rings, 24 heavy atoms, 6 heteroatoms, and a fraction sp3 of 0.28 [1]. No ChEMBL bioactivity annotations exist for this compound, and it is absent from all annotated catalogs [1]. Commercial purity is typically quoted at 95% . The compound represents a specialized building block within the broader 2-arylthioacetamide chemical space, distinguished by its dual furan substitution pattern.

Unique difuran-ethylamine building block with V-shaped aromatic topology
4-Fluorophenylthio acetamide core introduces oxidation-sensitive thioether handle
Unannotated chemotype supports novel chemical space exploration and fragment-based screening

Why This Compound Cannot Be Replaced by Analogs


Generic substitution within the 2-arylthioacetamide class is precluded by the compound's unique three-component architecture: a geminal difuran-ethyl amine terminus, a central acetamide linker, and a 4-fluorophenylthio ether tail. Removing or simplifying any single component fundamentally alters the molecular recognition surface. The closest structural analogs—lacking either the second furan ring, the thioether bridge, or the para-fluoro substituent—exhibit markedly different physicochemical profiles, particularly in LogP and hydrogen-bonding capacity [1]. The difuran motif contributes to aromatic stacking potential and metabolic stability distinct from mono-furan or phenyl-only analogs, while the thioether sulfur provides a polarizable oxidation-sensitive handle absent in ether or methylene-linked comparators. These cumulative differences in lipophilicity, electronic distribution, and conformational flexibility render the compound a non-fungible entity for structure-activity relationship (SAR) campaigns, fragment-based screening, or chemical probe development targeting binding pockets with specific steric and electronic requirements.

Core shift

Simpler 2-arylthioacetamide cores lack the geminal difuran group; lipophilicity and molecular weight differ substantially, altering permeability profile predictions.

Sulfur absence

Methylene-linked analogs lack the thioether sulfur; redox chemistry and potential metabolic pathways are not preserved.

Topology mismatch

Single-furan analogs cannot recreate the V-shaped aromatic cleft required for bifurcated π-stacking interactions.

Quantitative Differentiation Evidence


LogP & Molecular Weight vs. Core Scaffold

Relative to the minimal 2-((4-fluorophenyl)thio)acetamide core (CAS 706-09-2), the target compound exhibits substantially greater lipophilicity and molecular weight, reflecting the contribution of the geminal difuran-ethyl group. The target compound has a computed LogP of 3.56 (ZINC prediction) [1] versus a measured ACD/LogP of 0.80 for the core scaffold . Molecular weight increases from 185.22 g/mol to 345.4 g/mol, representing an 86% mass increase. This LogP shift of approximately 2.76 log units indicates markedly enhanced membrane permeability potential and altered tissue distribution characteristics.

LogP & MW Shift
Reported
ΔLogP +2.76; ΔMW +86% vs. core scaffold
Core scaffold may not replicate target's permeability class
Computed LogP (ZINC); experimental measurement advised
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Complexity vs. Non-Thioether Analog

Compared to N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide (CAS 2097935-47-0), in which the thioether sulfur is absent and the 4-fluorophenyl group is directly attached via a methylene linker, the target compound incorporates an additional sulfur heteroatom and exhibits a higher molecular weight (345.4 vs. 313.3 g/mol) . The thioether introduces a polarizable atom with distinct oxidation chemistry—capable of forming sulfoxide and sulfone metabolites—and alters the electronic distribution at the acetamide carbonyl. The molecular formula changes from C18H16FNO3 to C18H16FNO3S.

Thioether vs. Methylene
Data to verify
ΔMW +32.1 g/mol; sulfur heteroatom introduced
Sulfur redox chemistry distinct; metabolic handling may differ
Based on ChemSrc entries; no peer-reviewed comparison available
Molecular complexity Heteroatom diversity Fragment-based design

Dual-Furan vs. Single-Furan Differentiation

The target compound incorporates two furan rings on the ethylamine terminus, whereas the closest single-furan analog, 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1219905-61-9), bears only one furan ring . This structural difference results in a molecular weight increase from 293.4 to 345.4 g/mol (+52.0 g/mol, +17.7%), an additional oxygen heteroatom, and a fundamentally different aromatic surface topology. The geminal difuran arrangement creates a V-shaped aromatic cleft not achievable by the single-furan or linear biaryl analogs, potentially enabling unique π-stacking interactions in protein binding pockets [1].

Dual-Furan Topology
Class-level
2 furan rings (geminal); ΔMW +52.0 g/mol vs. single-furan
Unique π-stacking surface; single-furan cannot reproduce
Furan SAR based on class-level review (Anti-Cancer Agents Med. Chem. 2020)
Structure-activity relationship Aromatic stacking Furan pharmacology

Bioactivity Data Gap

A systematic search of authoritative databases and primary literature reveals a critical data gap: this specific compound (CAS 2191267-00-0) has no annotated bioactivity in ChEMBL 20, no associated publications in the ZINC reference set, and no entry in PubChem BioAssay [1]. In contrast, structurally related N-aryl-2-arylthioacetamide derivatives have demonstrated quantifiable biological activity: compound 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide (4c) exhibited 56.87% antitumor activity against K562 leukemia cells at 10 μM [2]; and the broader N-aryl-2-arylthioacetamide class has produced HIV-1 RT inhibitors with activity in MT-4 cell cultures [3]. The target compound's activity remains unvalidated, representing both a procurement risk and a first-mover discovery opportunity.

Bioactivity Status
Data to verify
Zero annotated bioactivities in ChEMBL 20
Unvalidated chemotype; screening needed before hit claims
ZINC confirmation; class analogs show activity (e.g., K562 56.87% at 10 µM)
Data availability Procurement risk Screening prioritization

Application Scenarios


Fragment-Based Screening with Dual-Furan Pharmacophore

The geminal difuran-ethyl motif presents a V-shaped aromatic topology unavailable in single-furan or linear biaryl analogs [1]. This structural feature is directly relevant for fragment-based screening campaigns targeting protein pockets with bifurcated aromatic binding subsites—such as bromodomains, kinase hinge regions, or GPCR orthosteric sites—where π-π stacking from two spatially constrained furan rings may confer binding cooperativity. The compound's LogP of 3.56 (ZINC) places it within the favorable drug-like lipophilicity range for cell permeability, while the thioether bridge provides a modifiable oxidation handle for late-stage functionalization (sulfoxide/sulfone generation) during hit-to-lead optimization .

Thioether Oxidation Probe Development

The 4-fluorophenylthio ether incorporated within the target compound provides a sulfur center that undergoes controlled oxidation to sulfoxide and sulfone derivatives, as established in the thioacetamide chemical class [1]. This reactivity is absent in the direct methylene-linked analog N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide (CAS 2097935-47-0) . Researchers designing activity-based probes, covalent reversible inhibitors, or redox-sensitive chemical tools can exploit this thioether as a latent electrophilic warhead or a metabolic soft spot for prodrug strategies. The difuran scaffold additionally provides a UV-detectable chromophore for HPLC-based reaction monitoring.

SAR Library: 2-Arylthioacetamide Scaffold

Despite the absence of direct experimental data for this specific compound, the broader 2-((4-fluorophenyl)thio)acetamide class has demonstrated quantifiable bioactivity: compound 4c (2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide) achieved 56.87% growth inhibition against K562 leukemia cells at 10 μM [1], and structurally related N-aryl-2-arylthioacetamides have shown HIV-1 RT inhibitory activity . The target compound, with its unique difuran-ethyl terminus, represents a rationally designed next-generation analog for systematic SAR exploration. Its structural differentiation from the active comparator 4c—replacement of the 4-methylsulfonylphenyl group with the geminal difuran-ethyl moiety—tests whether aromatic furan stacking can compensate for or enhance the sulfonyl-mediated activity, while the retained 4-fluorophenylthio core ensures continuity with the validated pharmacophore.

Unexplored Scaffold for Virtual Screening Benchmarking

The ZINC database explicitly confirms 'no known activity for this compound' in ChEMBL 20, and it is absent from annotated catalogs [1]. This unannotated status, combined with its computable molecular properties (LogP 3.56, 24 heavy atoms, 4 rings, fraction sp3 0.28), makes the compound an ideal benchmarking candidate for prospective virtual screening workflows, docking validation studies, and machine learning model training where truly novel—rather than retrospectively cherry-picked—test ligands are required. Its intermediate complexity (MW 345.4, 6 heteroatoms) bridges the gap between fragment-like molecules and lead-like compounds, providing a realistic challenge for scoring function calibration and pose-prediction accuracy assessment.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Geminal difuran V-shaped topology
π-stacking cooperativity in bifurcated pockets
Thioether Probe Development
Oxidation-labile sulfur center
Sulfoxide/sulfone generation and activity-based profiling
SAR Library Expansion
2-Arylthioacetamide core with difuran terminus
Cell-model endpoint comparison to active analog 4c
Virtual Screening Benchmarking
Unannotated chemotype with computable properties
Scoring function calibration with novel test ligand
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